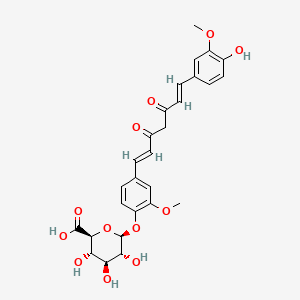

Curcumin glucuronide

説明

Curcumin glucuronide is a metabolite of curcumin, a polyphenolic compound derived from the rhizome of the turmeric plant (Curcuma longa). Curcumin is known for its vibrant yellow color and is widely used as a spice and coloring agent in food. This compound is formed in the body through the process of glucuronidation, where curcumin is conjugated with glucuronic acid. This metabolite is significant due to its enhanced solubility and bioavailability compared to curcumin, making it an important subject of study in pharmacokinetics and therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Curcumin glucuronide can be synthesized through the enzymatic glucuronidation of curcumin. This process typically involves the use of uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to curcumin. The reaction is carried out under mild conditions, usually at physiological pH and temperature, to mimic the natural metabolic process .

Industrial Production Methods: Industrial production of this compound involves the extraction of curcumin from turmeric, followed by its enzymatic conversion to this compound. The process includes:

- Extraction of curcumin using solvents such as ethanol or acetone.

- Purification of curcumin through crystallization or chromatography.

- Enzymatic glucuronidation using UGT enzymes in bioreactors.

- Isolation and purification of this compound using techniques like high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: Curcumin glucuronide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols, amines, and alcohols can react with this compound under basic or neutral conditions.

Major Products Formed:

Oxidation: Quinone methide intermediates and further oxidized products.

Reduction: Tetrahydrothis compound and hexahydrothis compound.

Substitution: Various substituted this compound derivatives.

科学的研究の応用

Anticancer Properties

Curcumin β-D-glucuronide as an Anticancer Agent

Recent studies have demonstrated that curcumin β-D-glucuronide exhibits significant anticancer effects, particularly against colon cancer. In a study using an oxaliplatin-resistant colon cancer xenograft model, curcumin β-D-glucuronide was shown to reduce tumor volume and inhibit the NF-κB pathway, which plays a critical role in tumor progression and chemoresistance. The compound was administered intravenously, resulting in plasma curcumin levels over 1000 times higher than those achieved with oral administration of conventional curcumin .

Table 1: Efficacy of Curcumin Glucuronide in Cancer Treatment

Metabolism and Stability

Metabolic Pathways

This compound is not merely an inactive metabolite; it undergoes further enzymatic transformations. Studies indicate that it is more stable than curcumin itself and can be oxidatively transformed by peroxidases. This transformation may lead to biologically active metabolites that could contribute to the overall therapeutic effects of curcumin .

Table 2: Stability and Metabolism of this compound

Clinical Trials and Biomarkers

Clinical Pilot Studies

In clinical trials, curcumin and its glucuronide metabolites were detected in plasma and urine after administration. A study involving a daily dose of 3.6 grams of curcumin showed a significant decrease in inducible prostaglandin E2 production, indicating anti-inflammatory effects alongside its anticancer properties .

Table 3: Clinical Findings on Curcumin Administration

| Trial Location | Dosage | Observed Effects |

|---|---|---|

| Taiwan & India | 3.6 g daily | Decrease in PGE2 production; metabolites detected in plasma |

作用機序

Curcumin glucuronide exerts its effects through several mechanisms:

Antioxidant Activity: Acts as a scavenger of reactive oxygen species, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: Inhibits the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation.

Anticancer Properties: Induces apoptosis and inhibits the proliferation of cancer cells by modulating various signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

Neuroprotective Effects: Protects neurons from oxidative damage and inflammation, potentially benefiting conditions like Alzheimer’s disease.

類似化合物との比較

Curcumin glucuronide is unique compared to other curcumin metabolites due to its enhanced solubility and bioavailability. Similar compounds include:

Curcumin sulfate: Another major metabolite formed through sulfation, with similar but distinct pharmacokinetic properties.

Tetrahydrocurcumin: A reduced form of curcumin with potent antioxidant and anti-inflammatory effects.

Hexahydrocurcumin: Another reduced metabolite with enhanced stability and bioavailability.

This compound stands out due to its superior solubility and potential for therapeutic applications, making it a valuable compound for further research and development .

生物活性

Curcumin glucuronide (CURG) is a significant metabolite of curcumin, the bioactive compound derived from turmeric (Curcuma longa). This article explores the biological activity of CURG, including its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Metabolism and Stability

Curcumin undergoes extensive metabolism in the body, primarily through glucuronidation, which enhances its solubility and facilitates excretion. CURG is notably more stable than curcumin itself, degrading at a significantly slower rate, which suggests that it may have prolonged biological effects compared to its parent compound . Studies indicate that CURG can undergo further enzymatic and non-enzymatic transformations, leading to the formation of various metabolites, including bicyclopentadione diastereomers and vanillin-glucuronide .

Table 1: Stability Comparison of Curcumin and this compound

| Compound | Degradation Rate | Stability Factor |

|---|---|---|

| Curcumin | High | Low |

| This compound | Low | High |

Antioxidant and Anti-inflammatory Effects

CURG exhibits antioxidant properties similar to curcumin, scavenging free radicals and reducing oxidative stress. It has been shown to modulate various signaling pathways involved in inflammation and cell survival. Specifically, CURG can inhibit the activity of pro-inflammatory cytokines and transcription factors such as NF-κB, contributing to its anti-inflammatory effects .

Case Study: Inhibition of p300-HAT Activity

A study demonstrated that CURG inhibits p300 histone acetyltransferase (p300-HAT) activity, which is crucial in regulating gene expression related to hypertrophic responses in cardiac cells. This inhibition was associated with reduced hypertrophic markers in response to phenylephrine stimulation .

Anticancer Properties

Research indicates that CURG may possess anticancer properties, albeit potentially less potent than curcumin itself. In vitro studies have suggested that CURG does not exhibit significant growth inhibition in cancer cell lines compared to curcumin but may still contribute to chemopreventive effects through modulation of epigenetic mechanisms .

Table 2: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Nrf2 pathway activation |

| Anti-inflammatory | Inhibits cytokine production | NF-κB pathway inhibition |

| Anticancer | Modulates gene expression | Epigenetic regulation |

| p300-HAT Inhibition | Reduces hypertrophic responses | Direct enzyme inhibition |

Pharmacokinetics and Bioavailability

The bioavailability of CURG is enhanced compared to curcumin due to its glucuronidation. Studies have shown that CURG can be detected in plasma at significant concentrations following oral administration of curcumin . The presence of CURG in plasma suggests that it may play a role in mediating some of the therapeutic effects attributed to curcumin.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSAVBGHRVFVNN-XSCLDSQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747384 | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-72-0 | |

| Record name | Curcumin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curcumin-4-O-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。